(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one
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Overview
Description
(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one is a unique organic compound characterized by its three hydroxyl groups and a methyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the oxidation of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
514205-04-0 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(4S,5S,6R)-4,5,6-trihydroxy-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-7(11)5(9)3-2-4(8)6(7)10/h2-4,6,8,10-11H,1H3/t4-,6-,7-/m0/s1 |
InChI Key |
HAANJZCKWHVEEU-QTSITTDLSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H](C=CC1=O)O)O)O |
Canonical SMILES |
CC1(C(C(C=CC1=O)O)O)O |
Origin of Product |
United States |
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